(2-Fluoro-4-biphenyl)acetic acid-d5
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Overview
Description
(2-Fluoro-4-biphenyl)acetic acid-d5 is a deuterium-labeled derivative of (2-Fluoro-4-biphenyl)acetic acid. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-biphenyl)acetic acid-d5 typically involves the deuteration of (2-Fluoro-4-biphenyl)acetic acid. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-biphenyl)acetic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(2-Fluoro-4-biphenyl)acetic acid-d5 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic pathways of potential therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-biphenyl)acetic acid-d5 involves its incorporation into biological systems where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry. This enables researchers to study the metabolic pathways and pharmacokinetics of the compound in detail. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-biphenyl)acetic acid: The non-deuterated form of the compound.
(2-Chloro-4-biphenyl)acetic acid: A similar compound with a chlorine atom instead of fluorine.
(2-Bromo-4-biphenyl)acetic acid: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(2-Fluoro-4-biphenyl)acetic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracking and quantification in metabolic studies. Additionally, deuterated compounds often exhibit altered pharmacokinetic properties, such as improved stability and reduced metabolic degradation, making them valuable in drug development .
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[3-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H11FO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)/i1D,2D,3D,4D,5D |
InChI Key |
ZLLZRKQQNGBXRD-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)CC(=O)O)F)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
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